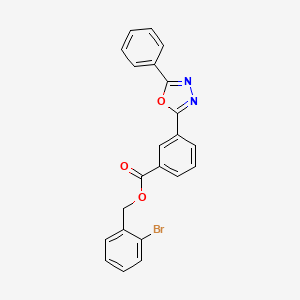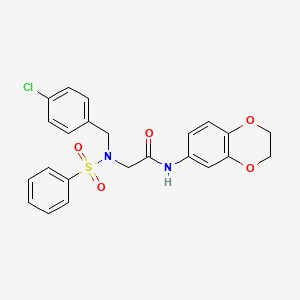
2-bromobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzyl benzoate and oxadiazole, which are widely used in the pharmaceutical industry. The synthesis method of 2-bromobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a complex process that requires expertise in organic chemistry.
Mechanism of Action
The mechanism of action of 2-bromobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is not fully understood. However, studies have shown that the compound inhibits the proliferation of cancer cells by inducing apoptosis (programmed cell death). It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have antimicrobial activity by disrupting the cell membrane of bacterial cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate have been studied extensively. The compound has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have good pharmacokinetic properties, including high solubility and bioavailability.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-bromobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate in lab experiments is its versatility. The compound can be used in a wide range of applications, including cell culture studies, animal models, and clinical trials. However, one of the limitations of using this compound is its cost. The synthesis method is complex, and the starting materials are expensive, making it difficult to scale up production for commercial use.
Future Directions
For research include the development of new derivatives and the use of this compound as a fluorescent probe for the detection of biological molecules.
Synthesis Methods
The synthesis of 2-bromobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves the reaction of benzyl benzoate with 5-phenyl-1,3,4-oxadiazol-2-amine in the presence of bromine. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product. The purity and yield of the product depend on the quality of the starting materials and the expertise of the chemist.
Scientific Research Applications
2-bromobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has shown promising results in the treatment of cancer, inflammation, and microbial infections. In addition, it has also been studied for its potential use as a fluorescent probe for the detection of biological molecules.
properties
IUPAC Name |
(2-bromophenyl)methyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O3/c23-19-12-5-4-9-18(19)14-27-22(26)17-11-6-10-16(13-17)21-25-24-20(28-21)15-7-2-1-3-8-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKPPMSLVMQOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)OCC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5221334.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5221337.png)
![N-methyl-N-(3-methylbutyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5221353.png)
![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide](/img/structure/B5221359.png)
![8-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5221364.png)
![ethyl 5-acetyl-2-[({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5221367.png)


![4',4',6,6-tetramethyl-3-(1-naphthyl)-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B5221388.png)
![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B5221393.png)
![ethyl {[4-(acetylamino)phenyl]amino}(oxo)acetate](/img/structure/B5221398.png)
![{2-[2-(benzylthio)-1H-benzimidazol-1-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5221403.png)

